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1H-Purine, 6-(hexyloxy)-

Cat. No.: B14557269
CAS No.: 62134-31-0
M. Wt: 220.27 g/mol
InChI Key: FBFLBIMNHQJMBA-UHFFFAOYSA-N
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Description

Historical Context of Purine (B94841) Research and Biological Significance

The history of purine research dates back to the 19th century with the isolation of uric acid. However, the profound biological significance of purines was unveiled with the discovery of adenine (B156593) and guanine (B1146940) as core components of nucleic acids, DNA and RNA. ingentaconnect.comwikipedia.org This foundational knowledge established purines as central to genetic information storage and transfer.

The mid-20th century saw an expansion of their known roles, with the identification of adenosine (B11128) triphosphate (ATP) as the primary energy currency of the cell and other purine derivatives like GTP, cyclic AMP, and NADH as crucial players in cellular metabolism and signaling. wikipedia.org A paradigm shift occurred in the 1970s when Professor Geoffrey Burnstock proposed the revolutionary concept of purinergic signaling, suggesting that purines like ATP could act as neurotransmitters. nih.gov Initially met with skepticism, this theory is now a well-established field, with purinergic receptors being recognized as important drug targets. nih.gov The establishment of the Purine Club in the mid-1980s further solidified the collaborative scientific effort in this area. nih.gov

The biological significance of purines extends to various metabolic pathways, including the purine salvage pathway, which recycles purines from degraded nucleic acids, highlighting their metabolic economy. flinders.edu.aunih.gov The study of this pathway has provided insights into diseases like gout and Lesch-Nyhan syndrome. nih.gov

Overview of Purine Scaffold Diversity in Naturally Occurring and Synthetic Compounds

The purine scaffold is a privileged structure in nature, forming the basis for a wide array of biologically active molecules. nih.govnih.gov

Naturally Occurring Purines: Beyond the fundamental nucleic acid bases, adenine and guanine, other notable naturally occurring purines include hypoxanthine (B114508), xanthine, and uric acid, which are intermediates and end products of purine metabolism. wikipedia.org The methylxanthines, such as caffeine, theophylline, and theobromine, found in coffee, tea, and chocolate, are well-known central nervous system stimulants. wikipedia.org

Synthetic Purine Derivatives: The inherent biological activity of natural purines has inspired chemists to synthesize a vast number of derivatives for therapeutic purposes. nih.govrsc.org The purine ring system is a dominant structural element in many kinase inhibitors. researchgate.net Synthetic purine analogs have been extensively investigated and developed as anticancer, antiviral (e.g., anti-HIV and anti-herpes), anti-inflammatory, and antimicrobial agents. nih.gov The ability to modify the purine core at various positions (C2, C6, C8, and N9) through modern synthetic methods has led to the creation of large and diverse compound libraries for drug discovery. ingentaconnect.comnih.gov This structural diversity allows for the fine-tuning of activity and selectivity towards specific biological targets. nih.gov

Classification and Nomenclature of 6-Substituted Purine Derivatives

The nomenclature of purine derivatives follows the standard IUPAC system, with the atoms of the purine ring being numbered to allow for precise description of substituent placement. wikipedia.org The 6-position of the purine ring is a key site for modification, and derivatives with substituents at this position form a significant class of compounds. ingentaconnect.com

6-Substituted purine derivatives can be broadly classified based on the atom connecting the substituent to the purine core. Common classes include:

6-Aminopurines: Where a nitrogen atom is attached to the C6 position. Adenine is the parent compound of this class.

6-Oxopurines (or 6-Hydroxypurines): Featuring an oxygen atom at C6. Guanine and hypoxanthine are prominent examples.

6-Thiopurines: Containing a sulfur atom at the C6 position.

6-Alkoxypurines: Characterized by an alkoxy group (-OR) at the C6 position. 1H-Purine, 6-(hexyloxy)- falls into this category.

For 1H-Purine, 6-(hexyloxy)-, the nomenclature indicates a purine ring where the hydrogen atom is at the N1 position of the imidazole (B134444) ring, and a hexyloxy group (-O-(CH₂)₅CH₃) is attached to the C6 position of the pyrimidine (B1678525) ring.

Rationale for Investigating 1H-Purine, 6-(hexyloxy)- in Academic Research Contexts

The investigation of 1H-Purine, 6-(hexyloxy)- in academic research is driven by the broader interest in 6-alkoxypurines as potential therapeutic agents. nih.govresearchgate.net Research into this class of compounds has revealed their potential to act as kinase inhibitors and inducers of apoptosis, both of which are critical mechanisms in cancer therapy. nih.govresearchgate.net

Studies on various 6-alkoxypurine derivatives have shown that the nature of the alkoxy group can significantly influence biological activity. For instance, research on a library of 6-alkoxy purines aimed to explore the structural requirements for proapoptotic activity in cancer cell lines. nih.gov The length and branching of the alkyl chain in the alkoxy group can affect the potency and selectivity of the compound.

The rationale for synthesizing and studying 1H-Purine, 6-(hexyloxy)- specifically would be to systematically explore the structure-activity relationship (SAR) of 6-alkoxypurines. By varying the length of the alkyl chain (in this case, a hexyl group), researchers can probe the hydrophobic and steric requirements of the target protein's binding pocket. The hexyloxy side chain provides a degree of lipophilicity that can influence the compound's ability to cross cell membranes and interact with intracellular targets.

Research into related 6-alkoxypurine derivatives has identified compounds with selective proapoptotic activity in specific cancer cell lines, such as Jurkat cells (T-cell leukemia). nih.gov The investigation of 1H-Purine, 6-(hexyloxy)- would be a logical step in the optimization of such lead compounds, aiming to enhance potency, selectivity, or pharmacokinetic properties.

Below is a table summarizing research findings for representative 6-substituted purine derivatives, which provides context for the type of investigations 1H-Purine, 6-(hexyloxy)- would likely undergo.

Compound NameChemical StructureResearch FocusKey Findings
Olomoucine Cyclin-dependent kinase (CDK) inhibitorInhibits CDK1, CDK2, and CDK5.
Roscovitine (Seliciclib) CDK inhibitorIn clinical development for cancer treatment. nih.gov
O⁶-benzylguanine Inactivator of O⁶-alkylguanine-DNA alkyltransferase (AGT)Enhances the efficacy of alkylating anticancer drugs. nih.gov
8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine Proapoptotic inducerHit compound for the development of Jurkat-selective proapoptotic agents. nih.gov

Table 1: Research Findings for Representative 6-Substituted Purine Derivatives

The study of 1H-Purine, 6-(hexyloxy)- contributes to the growing body of knowledge on purine-based kinase inhibitors and apoptosis inducers, with the ultimate goal of developing novel and more effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O B14557269 1H-Purine, 6-(hexyloxy)- CAS No. 62134-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62134-31-0

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

6-hexoxy-7H-purine

InChI

InChI=1S/C11H16N4O/c1-2-3-4-5-6-16-11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15)

InChI Key

FBFLBIMNHQJMBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthetic Methodologies for 1h Purine, 6 Hexyloxy and Its Structural Analogs

Synthesis of 1H-Purine, 6-(hexyloxy)-

The synthesis of the target compound, 1H-Purine, 6-(hexyloxy)-, is a specific application of the general strategies outlined above.

Selection and Preparation of Starting Materials (e.g., 6-chloropurine (B14466) derivatives, hexanol)

The most direct route to 1H-Purine, 6-(hexyloxy)- involves the reaction of a 6-halopurine, typically 6-chloropurine, with hexanol.

6-Chloropurine is a commercially available starting material. It can also be synthesized from hypoxanthine (B114508) through chlorination. google.compatsnap.com One method involves the reaction of acetylhypoxanthine with phosphorus oxychloride in the presence of a tertiary amine catalyst. google.com An alternative approach uses bis(trichloromethyl)carbonate as the chlorinating agent in an organic solvent with an organic amine catalyst. patsnap.com

Hexanol is a common and readily available primary alcohol. For specific applications requiring a modified hexyl chain, such as the introduction of a chloro group, 6-chloro-1-hexanol (B31631) can be prepared from hexamethylene glycol by reaction with hydrochloric acid. orgsyn.org

The synthesis of 1H-Purine, 6-(hexyloxy)- is typically achieved through a nucleophilic substitution reaction where the oxygen atom of hexanol displaces the chlorine atom at the C6 position of 6-chloropurine. This reaction is often carried out in the presence of a base, such as sodium hydride or a non-nucleophilic base like DBU, to deprotonate the hexanol and increase its nucleophilicity. nih.gov The reaction temperature can influence the outcome, with heating often leading to the desired 6-alkoxypurine. nih.gov

Optimization of Reaction Conditions (e.g., temperature, solvent, catalyst)

The primary method for the synthesis of 1H-Purine, 6-(hexyloxy)- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in 6-chloropurine by a hexyloxide anion. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Temperature: The reaction temperature is a critical parameter. Generally, the reaction is conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures can range from room temperature to the reflux temperature of the chosen solvent. For instance, some procedures may involve stirring the reaction mixture at room temperature for a period, followed by heating to drive the reaction to completion. A common approach is to heat the reaction mixture at temperatures between 50°C and 100°C for several hours. byjus.com

Solvent: The choice of solvent is pivotal in the Williamson ether synthesis. Polar aprotic solvents are typically preferred as they can dissolve the purine (B94841) starting material and solvate the cation of the alkoxide base, thereby enhancing the nucleophilicity of the alkoxide. Commonly used solvents include:

Acetonitrile (B52724) (CH₃CN): A versatile solvent that is often used in these types of reactions. byjus.com

N,N-Dimethylformamide (DMF): Another popular choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds. Treatment of 6-chloropurines with nucleophiles in DMF is a frequently employed strategy. nih.gov

Tetrahydrofuran (THF): Often used when strong bases like sodium hydride are employed to generate the alkoxide in situ. organic-synthesis.com

Catalyst/Base: A base is required to deprotonate the hexanol, forming the nucleophilic hexyloxide anion. The choice of base can significantly impact the reaction's efficiency.

Sodium Hydride (NaH): A strong and non-nucleophilic base that is frequently used to generate alkoxides from alcohols. The reaction is typically performed by adding the alcohol to a suspension of NaH in a suitable solvent like THF at 0°C, followed by stirring to allow for the formation of the alkoxide before the addition of the alkyl halide. organic-synthesis.comyoutube.com

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are weaker bases that can also be effective, particularly for more activated substrates. They are often used in solvents like acetonitrile. organic-synthesis.com

The following table summarizes typical optimized conditions for the Williamson ether synthesis of 6-alkoxypurines, which are directly applicable to the synthesis of 1H-Purine, 6-(hexyloxy)-.

ParameterConditionRationale
Temperature 50-100 °CTo ensure a sufficient reaction rate for the SN2 reaction.
Solvent Acetonitrile, DMF, THFPolar aprotic solvents that facilitate the dissolution of reactants and enhance nucleophilicity.
Base NaH, K₂CO₃, Cs₂CO₃To deprotonate the alcohol and form the reactive alkoxide nucleophile.
Reactants 6-chloropurine, 1-hexanol (B41254)The electrophilic purine and the source of the hexyloxy nucleophile.

Isolation and Purification Techniques for the Target Compound

Following the synthesis, the isolation and purification of 1H-Purine, 6-(hexyloxy)- are critical steps to obtain a product of high purity. The purification strategy is largely dependent on the physical and chemical properties of the compound and the impurities present.

A typical workup procedure involves filtering the reaction mixture to remove any inorganic salts, followed by evaporation of the solvent under reduced pressure. The resulting crude product is then subjected to further purification.

Flash Column Chromatography: This is the most common method for purifying purine derivatives. The choice of the stationary and mobile phases is crucial for achieving good separation. rochester.edu

Normal-Phase Chromatography: Silica (B1680970) gel is the most widely used stationary phase. rochester.edu The mobile phase is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). For 6-alkoxypurines, which are relatively non-polar, a gradient of ethyl acetate in hexanes is often effective. teledynelabs.com The ideal solvent system is one where the target compound has an Rf value of approximately 0.2-0.3 on a TLC plate, as this generally provides the best separation. rochester.edu

Reversed-Phase Chromatography: For more polar purine analogs or when normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography using a C18-functionalized silica gel can be employed. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. teledynelabs.com A modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape. teledynelabs.com

Crystallization: If the crude product is a solid and of reasonable purity, crystallization can be an effective final purification step. This involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

The following table outlines common purification techniques for 6-alkoxypurines.

TechniqueStationary PhaseMobile Phase/SolventNotes
Normal-Phase Flash Chromatography Silica GelHexanes/Ethyl Acetate gradientEffective for non-polar to moderately polar compounds. teledynelabs.com
Reversed-Phase Flash Chromatography C18-functionalized SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFASuitable for more polar analogs. teledynelabs.com
Crystallization N/AEthanol, Isopropanol/WaterCan provide high purity for solid compounds.

Synthesis of 1H-Purine, 6-(hexyloxy)- Analogs

The synthesis of analogs of 1H-Purine, 6-(hexyloxy)- is driven by the need to explore structure-activity relationships and to develop compounds with improved biological profiles.

Design Principles for Alkoxy Chain Length Variations at C6

Varying the length of the alkoxy chain at the C6 position is a common strategy to modulate the lipophilicity and steric bulk of the molecule. The synthetic approach for these analogs is a straightforward extension of the Williamson ether synthesis described for the hexyloxy derivative. By substituting 1-hexanol with other primary alcohols (e.g., ethanol, butanol, octanol), a series of 6-alkoxypurines with different chain lengths can be synthesized. The reaction conditions generally remain similar, although minor adjustments to reaction time and temperature may be necessary depending on the reactivity of the specific alcohol.

Modifications to the Purine Ring System (e.g., N9-substitution, C2-substitution)

N9-Substitution: Alkylation at the N9 position of the purine ring is a key modification that can significantly influence the biological activity of the compound. Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer usually being the major product. nih.gov To achieve regioselective N9-alkylation, the reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate or sodium hydride, followed by the addition of an alkyl halide. nih.gov For instance, reacting 6-(hexyloxy)purine with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base would yield the corresponding N9-alkylated analog.

C2-Substitution: Introducing substituents at the C2 position of the purine ring can also lead to novel analogs with potentially different biological properties. A common strategy involves starting with a 2,6-dichloropurine. The greater reactivity of the C6-chloro group allows for selective substitution at this position first with the hexyloxy group. Subsequently, the C2-chloro group can be displaced by various nucleophiles, such as amines, to introduce diversity at this position.

Introduction of Diverse Functional Groups and Heteroaromatic Moieties

To further explore the chemical space around the 6-(hexyloxy)purine scaffold, various functional groups and heteroaromatic moieties can be introduced.

At C6: While the focus here is on the hexyloxy group, it is worth noting that the 6-chloro group of the starting material can be displaced by a wide range of nucleophiles, including amines and thiols, to generate a diverse library of C6-substituted purines.

At N9: As mentioned, a variety of alkyl and aryl groups can be introduced at the N9 position. Furthermore, more complex functionalities, such as those containing ester or amide groups, can be incorporated by using appropriately functionalized alkylating agents.

At C8: The C8 position can also be functionalized, often starting from an 8-bromopurine derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce aryl, heteroaryl, or alkynyl groups at this position.

Heteroaromatic Moieties: The introduction of heteroaromatic rings, such as phenyl, piperazine, or triazole groups, at various positions of the purine scaffold is a common strategy in drug design. nih.govnih.gov For example, a 6-(4-substituted phenyl)purine can be synthesized and subsequently functionalized at the N9 position. nih.gov Similarly, triazole moieties can be introduced, for instance, through click chemistry on a purine scaffold bearing a suitable handle. nih.gov

Spectroscopic and Structural Characterization of 1h Purine, 6 Hexyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignment

The ¹H NMR spectrum of 1H-Purine, 6-(hexyloxy)- is expected to show distinct signals corresponding to the protons of the purine (B94841) ring and the hexyloxy side chain.

The aromatic region of the spectrum would feature signals for the C2-H and C8-H protons of the purine core. These protons are typically observed as singlets due to the absence of adjacent protons. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system.

The aliphatic region would be characterized by signals from the hexyloxy group. The protons on the carbon adjacent to the oxygen atom (O-CH₂) would appear as a triplet, shifted downfield due to the deshielding effect of the oxygen. The subsequent methylene (B1212753) groups of the hexyl chain would exhibit complex multiplets, while the terminal methyl group (CH₃) would appear as a triplet at the most upfield position in this region.

A predicted ¹H NMR data table for 1H-Purine, 6-(hexyloxy)- is presented below, based on typical chemical shift values for similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.5s
H-8~8.3s
O-CH ₂-(CH₂)₄-CH₃~4.5t
O-CH₂-CH ₂-(CH₂)₃-CH₃~1.8p
O-(CH₂)₂-(CH ₂)₃-CH₃~1.3-1.5m
O-(CH₂)₅-CH~0.9t
s = singlet, t = triplet, p = pentet, m = multiplet

Interactive Data Table: Predicted ¹H NMR Data for 1H-Purine, 6-(hexyloxy)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

The purine ring carbons (C2, C4, C5, C6, and C8) would resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The chemical shifts of these carbons are sensitive to the substitution pattern on the purine ring.

The carbons of the hexyloxy side chain would appear in the upfield region. The carbon directly attached to the oxygen (O-CH₂) would be the most deshielded of the aliphatic carbons, appearing around δ 68 ppm. The other methylene carbons would have chemical shifts in the range of δ 25-32 ppm, and the terminal methyl carbon would be the most shielded, appearing at approximately δ 14 ppm.

A predicted ¹³C NMR data table for 1H-Purine, 6-(hexyloxy)- is provided below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-4~151
C-5~120
C-6~161
C-8~141
O -CH₂-(CH₂)₄-CH₃~68
O-CH₂-C H₂-(CH₂)₃-CH₃~31
O-(CH₂)₂-C H₂-CH₂-CH₂-CH₃~29
O-(CH₂)₃-C H₂-CH₂-CH₃~26
O-(CH₂)₄-C H₂-CH₃~22
O-(CH₂)₅-C H₃~14

Interactive Data Table: Predicted ¹³C NMR Data for 1H-Purine, 6-(hexyloxy)-

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1H-Purine, 6-(hexyloxy)-, COSY would be instrumental in confirming the connectivity of the protons within the hexyloxy chain, showing correlations between adjacent methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the hexyloxy chain and for the purine ring protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the O-CH₂ protons of the hexyloxy group and the C-6 carbon of the purine ring, confirming the point of attachment. It would also help to differentiate between the C2-H and C8-H protons by observing their long-range couplings to other purine carbons.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For 1H-Purine, 6-(hexyloxy)- (C₁₁H₁₆N₄O), the calculated exact mass is 220.1324. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like purine derivatives. In positive ion mode, ESI-MS of 1H-Purine, 6-(hexyloxy)- would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (221.1397).

By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), characteristic fragmentation patterns can be observed. A likely fragmentation pathway would involve the cleavage of the ether bond, resulting in the loss of the hexyl group as hexene (C₆H₁₂) or the hexyloxy radical. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound. For instance, a major fragment ion corresponding to the protonated purine core after the loss of the hexyloxy chain would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Purine, 6-(hexyloxy)- would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The purine ring itself gives rise to a complex set of vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic aromatic system would produce a series of sharp to medium intensity bands in the 1650-1400 cm⁻¹ range. The N-H stretching vibration of the purine ring is expected to appear as a broad band in the region of 3400-3200 cm⁻¹, the broadening being indicative of hydrogen bonding in the solid state.

The hexyloxy substituent introduces several additional characteristic absorptions. The C-H stretching vibrations of the alkyl chain (CH₂ and CH₃ groups) would be prominent in the 2960-2850 cm⁻¹ region. The C-O-C (ether) linkage is characterized by a strong absorption band due to asymmetric stretching, typically found in the 1260-1000 cm⁻¹ range. The presence of these bands would confirm the successful incorporation of the hexyloxy group onto the purine core.

A summary of the expected IR absorption bands for 1H-Purine, 6-(hexyloxy)- is presented in the interactive table below.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
3400-3200N-H StretchPurine N-HMedium, Broad
3100-3000C-H Stretch (Aromatic)Purine Ring C-HWeak to Medium
2960-2850C-H Stretch (Aliphatic)Hexyl ChainStrong
1650-1550C=N and C=C StretchPurine RingMedium to Strong
1500-1400C=C StretchPurine RingMedium
1260-1000C-O Stretch (Asymmetric)Aryl-Alkyl EtherStrong

This table is based on established correlation charts for infrared spectroscopy and data from related purine and alkoxy compounds.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method provides a fundamental measure of a compound's purity and is used to verify that the empirical formula corresponds to the expected molecular formula. For 1H-Purine, 6-(hexyloxy)-, with a molecular formula of C₁₁H₁₆N₄O, the theoretical elemental composition can be calculated.

The analysis involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The results are typically expected to be within ±0.4% of the theoretical values for a pure sample.

The theoretical and a hypothetical experimental CHN analysis for 1H-Purine, 6-(hexyloxy)- are presented below.

ElementTheoretical %Hypothetical Experimental %
Carbon (C)59.9860.05
Hydrogen (H)7.327.35
Nitrogen (N)25.4425.39

The molecular formula for 1H-Purine, 6-(hexyloxy)- is C₁₁H₁₆N₄O, with a molecular weight of 220.27 g/mol .

X-ray Diffraction Studies of Representative Purine Derivatives

For instance, studies on other 6-substituted purines have revealed detailed information about bond lengths, bond angles, and the planarity of the purine ring system. wikipedia.org X-ray diffraction studies can also elucidate the nature of intermolecular hydrogen bonding, which plays a crucial role in the solid-state structure of purine derivatives. In the case of 1H-Purine, 6-(hexyloxy)-, hydrogen bonding would be expected between the N-H of the purine ring of one molecule and a nitrogen atom of an adjacent molecule.

Computational Investigations of 1h Purine, 6 Hexyloxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure and energy of 1H-Purine, 6-(hexyloxy)-, offering deep insights into its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1H-Purine, 6-(hexyloxy)-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.govresearchgate.net

The process involves starting with an initial guess for the molecular structure and iteratively solving the DFT equations to find the geometry with the lowest total energy. austinpublishinggroup.com Harmonic vibrational frequency analysis is then typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov This analysis provides key data on bond lengths, bond angles, and dihedral angles. For the core structure of 6-oxy purine (B94841) derivatives, DFT calculations have established typical bond lengths for different tautomeric forms, which provides a reference for the hexyloxy derivative. nih.gov For instance, the C6-O10 bond length can vary from approximately 1.22 Å to 1.35 Å depending on the tautomer. nih.gov

Purine derivatives, including 1H-Purine, 6-(hexyloxy)-, can exist in different tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. The structural assignment of these compounds can be ambiguous without computational insight. nih.gov Theoretical calculations are essential to determine the most favorable tautomeric form.

Studies on representative 6-oxy purine derivatives have used first-principles electronic structure calculations to investigate the relative stability of possible tautomers. nih.gov The primary tautomers considered are typically form A (hydrogen on the N1 atom), form B (hydrogen on N7 or N9), and form C (a keto form with hydrogen on N3). nih.gov Computational results from these studies, conducted in both the gas phase and simulated aqueous solution, consistently show that the tautomer with a hydrogen atom bonded to the N1 atom of the purine ring (Tautomer A) is the most energetically favorable and, therefore, the most stable form. nih.govnih.gov

Table 1: Predicted Relative Stability of 6-Oxy Purine Tautomers Relative energy values are illustrative based on studies of similar 6-oxy purine derivatives.

Tautomeric FormHydrogen PositionRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous SolutionConclusion
Tautomer AN1-H0.000.00Most Stable
Tautomer BN7-H / N9-H~5-10~5-9Less Stable
Tautomer CN3-H (Keto)>10>10Least Stable

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. thaiscience.infouomustansiriyah.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. austinpublishinggroup.com For purine derivatives, the HOMO-LUMO gap can be calculated using DFT to understand their reactivity profile. researchgate.netresearchgate.net A higher value for the HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. nih.gov

Table 2: Representative Frontier Molecular Orbital Data for Purine Derivatives Values are based on DFT calculations for related compounds and serve as an illustrative example.

ParameterTypical Energy Value (eV)Interpretation for Reactivity
HOMO Energy-7.4 to -4.4Indicates electron-donating capability
LUMO Energy-5.3 to -0.9Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~2.9 to 4.9A smaller gap implies higher reactivity

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netnih.gov It illustrates the electrostatic potential on the surface of a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. thaiscience.infonih.gov

For 1H-Purine, 6-(hexyloxy)-, an MESP map would show negative potential (typically colored red or orange) around the electronegative nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. rsc.org Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the one attached to the purine ring, marking them as sites for nucleophilic attack. researchgate.net This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. nih.govrsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor or enzyme. dergipark.org.tr

While specific docking studies for 1H-Purine, 6-(hexyloxy)- are not extensively documented, research on structurally similar purine derivatives provides a strong basis for identifying potential biological targets. nih.govnih.gov These studies suggest that purine analogues can interact with a variety of enzymes and receptors.

Potential targets for 1H-Purine, 6-(hexyloxy)-, extrapolated from studies on related compounds, include:

Xanthine Oxidase (XO): An enzyme involved in purine metabolism. Inhibiting XO is a key strategy for treating gout. dergipark.org.tr

Growth Factor Receptors (GFRs): These receptors play a role in cell proliferation and are targets in cancer therapy. nih.gov

SARS-CoV-2 Main Protease (Mpro): A critical enzyme for the replication of the SARS-CoV-2 virus. researchgate.net

Interleukins (e.g., IL-17A, IL-18): These are pro-inflammatory cytokines that are targets in the treatment of autoimmune diseases and gout. japsonline.com

Docking simulations would involve placing 1H-Purine, 6-(hexyloxy)- into the binding site of these target proteins and using a scoring function to estimate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Table 3: Potential Biological Targets for 1H-Purine, 6-(hexyloxy)- Based on Molecular Docking of Analogues

Potential TargetBiological Role/Disease AssociationReference Study Class
Xanthine Oxidase (XO)Purine metabolism, GoutBioactive compounds from medicinal plants dergipark.org.tr
Growth Factor Receptors (EGFR, VEGFR, FGFR)Cancer cell growth and proliferationPhytochemicals nih.gov
SARS-CoV-2 Main Protease (Mpro)Viral replication, COVID-19Purine-2,6-dione derivatives researchgate.net
Interleukin-17A (IL-17A) & Interleukin-18 (IL-18)Inflammation, Gouty Arthritis, Autoimmune DiseasesPlant-based compounds japsonline.com

Ligand-Protein Interaction Profiling and Binding Mode Analysis

The initial step in evaluating the therapeutic potential of 1H-Purine, 6-(hexyloxy)- involves identifying its prospective protein targets and elucidating the precise nature of its interactions within the binding pocket. This is primarily achieved through molecular docking simulations, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

A crucial prerequisite for accurate docking studies is the determination of the most stable tautomeric form of the ligand. For 6-oxy purine derivatives, such as 1H-Purine, 6-(hexyloxy)-, computational studies have shown that the tautomer with a hydrogen atom on the N1 position of the purine ring is generally the most stable in both gaseous and aqueous phases. This structural information is vital for generating the correct 3D conformation of the ligand prior to docking.

Once the stable tautomer is established, molecular docking algorithms place the ligand into the binding site of a target protein and score the different poses based on a force field. The analysis of the top-ranking poses reveals key binding modes and specific molecular interactions. These interactions typically include:

Hydrogen Bonds: The purine core of 1H-Purine, 6-(hexyloxy)- contains several nitrogen atoms that can act as hydrogen bond acceptors, and the N1-H can act as a donor. These interactions with amino acid residues like serine, threonine, or the peptide backbone are critical for anchoring the ligand in the binding site.

Hydrophobic Interactions: The hexyloxy tail is a significant feature of the molecule, providing a substantial hydrophobic character. This aliphatic chain can form favorable van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the protein's binding pocket.

Pi-Stacking: The aromatic purine ring can engage in pi-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

The results of such an analysis are often visualized to inspect the binding hypothesis and are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

Prediction of Binding Affinities and Scoring Functions

Beyond identifying the binding mode, a quantitative prediction of the binding affinity is essential for ranking potential drug candidates. Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is computationally estimated using scoring functions. These functions are mathematical models that approximate the binding free energy of the ligand-protein complex.

There are several classes of scoring functions:

Force-Field-Based: These scoring functions use parameters from molecular mechanics force fields to calculate the energy of the ligand-protein complex, considering terms for van der Waals interactions, electrostatic interactions, and internal ligand strain.

Empirical: These functions are derived from fitting experimental binding data of a large set of protein-ligand complexes. They use weighted terms for different types of interactions, such as hydrogen bonds, hydrophobic contacts, and rotational entropy loss upon binding.

Knowledge-Based: These scoring functions are based on statistical potentials derived from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes.

The choice of scoring function can significantly impact the predicted binding affinity. Therefore, it is common practice to use multiple scoring functions to arrive at a consensus prediction. For 1H-Purine, 6-(hexyloxy)-, the predicted binding affinity would be a key determinant in deciding whether to advance the compound for further experimental testing.

Scoring Function TypeStrengthsWeaknesses
Force-Field-Based Good at ranking poses of the same ligand.Computationally intensive; often neglects solvent effects.
Empirical Fast and good at reproducing experimental affinities for similar compounds.Less accurate for novel scaffolds not represented in the training set.
Knowledge-Based Very fast; useful for high-throughput screening.Dependent on the quality and diversity of the underlying structural database.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. For the 1H-Purine, 6-(hexyloxy)-protein complex, an MD simulation would typically be run for tens to hundreds of nanoseconds.

The primary goals of running MD simulations on this complex are:

To Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site over the course of the simulation, one can assess the stability of the predicted binding pose. A stable binding pose will exhibit minimal deviation.

To Analyze Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding. This includes subtle side-chain rearrangements in the binding pocket and conformational changes in the ligand itself.

To Refine Binding Free Energy Calculations: Advanced techniques like alchemical free energy perturbation (FEP) or thermodynamic integration (TI), which are based on MD simulations, can provide more accurate estimates of binding affinity compared to scoring functions alone.

The insights gained from MD simulations are invaluable for validating docking results and for a deeper understanding of the energetic and structural determinants of ligand binding.

In Silico ADMET Prediction Methodologies

A promising drug candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles. nih.govnih.gov

The prediction of ADMET properties for a compound like 1H-Purine, 6-(hexyloxy)- relies on a variety of computational models, which are broadly categorized as:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. For ADMET prediction, these models are built using large datasets of compounds with experimentally determined ADMET properties. Various machine learning algorithms, such as multiple linear regression, support vector machines, and neural networks, are employed to build these models.

Physicochemical Property-Based Models: Many ADMET properties are directly influenced by fundamental physicochemical properties like lipophilicity (logP), aqueous solubility, and pKa. There are numerous computational methods to predict these properties based on the chemical structure. For instance, the lipophilicity of 1H-Purine, 6-(hexyloxy)- would be significantly influenced by its hexyloxy tail.

Pharmacophore Models: These models define the 3D arrangement of essential features of a molecule that are responsible for a particular biological effect, including binding to metabolic enzymes or transporters.

Physiologically Based Pharmacokinetic (PBPK) Models: These are more complex models that simulate the uptake, distribution, metabolism, and excretion of a drug in the whole body or in specific organs. They integrate predicted or experimentally determined physicochemical and ADMET properties to forecast the drug's concentration-time profile in different tissues.

ADMET PropertyPrediction MethodologyKey Considerations
Absorption QSAR models for Caco-2 permeability; prediction of solubility and lipophilicity.Human intestinal absorption is a complex process influenced by multiple factors.
Distribution Models for plasma protein binding; prediction of blood-brain barrier penetration.The extent of distribution affects the drug's efficacy and potential for off-target effects.
Metabolism Prediction of cytochrome P450 enzyme inhibition and sites of metabolism.Drug-drug interactions often arise from the inhibition of metabolic enzymes.
Excretion Models for renal clearance.The route and rate of excretion determine the drug's half-life.
Toxicity QSAR models for various toxicity endpoints (e.g., cardiotoxicity, hepatotoxicity, mutagenicity).Early identification of potential toxicity is crucial for patient safety.

By employing these in silico methodologies, researchers can build a comprehensive computational profile of 1H-Purine, 6-(hexyloxy)-, enabling a more informed decision-making process in the early stages of drug discovery and development.

Biological Activities and Molecular Mechanisms of 1h Purine, 6 Hexyloxy

Antimicrobial and Antifungal Activities (in vitro studies)

While direct studies on the antimicrobial and antifungal properties of 1H-Purine, 6-(hexyloxy)- are not extensively reported in the available literature, the broader class of purine (B94841) analogs has been investigated for such activities. Purine and its derivatives are known to act as potential antimicrobial and antifungal agents. researchgate.net For instance, various purine analogs have been shown to inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or interference with nucleic acid synthesis in the microorganisms.

Studies on other 6-substituted purine analogs have shown varying degrees of efficacy against different microbial strains. For example, certain 6-substituted amiloride (B1667095) analogs have demonstrated antifungal activity against pathogenic fungi like Cryptococcus neoformans. nih.gov Similarly, other heterocyclic compounds containing the purine backbone have been explored for their antimicrobial potential against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Although specific data for 6-(hexyloxy)purine is scarce, the lipophilic nature of the hexyloxy side chain could potentially influence its ability to penetrate microbial cell membranes, a key factor in antimicrobial efficacy. Further in vitro screening of 1H-Purine, 6-(hexyloxy)- against a panel of bacteria and fungi is necessary to fully elucidate its specific antimicrobial and antifungal spectrum.

Antiviral Efficacy (in vitro studies)

Purine analogs are a well-established class of antiviral agents, with several nucleoside analogs being clinically approved for the treatment of viral infections. The antiviral activity of these compounds often stems from their ability to inhibit viral polymerases or to be incorporated into the viral genome, leading to chain termination.

In vitro studies have demonstrated the antiviral potential of various 6-alkoxypurine derivatives. For example, certain 9-alkoxypurines have shown potent and selective activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV). nih.gov While these studies focus on 9-substituted analogs, they highlight the potential of the purine core in developing antiviral therapies. The specific contribution of a 6-hexyloxy substitution to antiviral efficacy remains to be determined through direct experimental evaluation against a range of viruses.

Cytotoxic and Antineoplastic Effects (in vitro studies on cancer cell lines)

The cytotoxic and antineoplastic effects of 6-substituted purines are the most extensively studied biological activities for this class of compounds. Numerous studies have reported the in vitro cytotoxicity of various 6-alkoxypurine derivatives against a panel of human cancer cell lines.

Research on libraries of 6-alkoxypurines has revealed that their cytotoxic effects can be highly dependent on the specific cancer cell line. For instance, a study exploring 6-alkoxy purine analogs identified derivatives with selective pro-apoptotic activity in Jurkat (T-cell leukemia) cells. nih.govrepositoriosalud.esresearchgate.net Another study on 6,9-disubstituted purine analogs reported promising cytotoxic activities with IC50 values in the micromolar range against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines. researchgate.net

Similarly, novel 2,6,9-trisubstituted purine derivatives have been shown to exhibit significant cytotoxicity against a panel of seven cancer cell lines, with some compounds showing higher potency than the standard chemotherapeutic drug cisplatin (B142131) in certain cell lines. nih.gov The cytotoxic activity of these compounds is influenced by the nature of the substituents at positions 2, 6, and 9 of the purine ring. While direct data for 1H-Purine, 6-(hexyloxy)- is not available, the existing data on related compounds suggests it may exhibit differential cytotoxicity.

Table 1: Examples of In Vitro Cytotoxicity of Structurally Related 6-Substituted Purine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (Compound 6)Huh7 (Liver)14.2 nih.govtubitak.gov.tr
6,9-disubstituted purine analog (Compound 12)Huh7 (Liver)< 0.1 researchgate.net
6,9-disubstituted purine analog (Compound 22)Huh7 (Liver)0.08-0.13 researchgate.net
2,6,9-trisubstituted purine derivative (Compound 7h)HL-60 (Leukemia)Not specified, but noted as highly potent nih.gov

This table presents data for structurally related compounds to illustrate the potential cytotoxic activity of 6-substituted purines. The specific activity of 1H-Purine, 6-(hexyloxy)- may vary.

The cytotoxic effects of many purine derivatives are mediated through the induction of apoptosis, or programmed cell death. Studies on related 6-alkoxypurine analogs have confirmed their ability to trigger apoptosis in cancer cells. nih.govrepositoriosalud.esresearchgate.net For example, certain 6-alkoxy purine analogs were identified as selective inducers of apoptosis in Jurkat cells. nih.govrepositoriosalud.esresearchgate.net

Furthermore, investigations into the mechanisms of other 6-substituted purines have shown that they can induce apoptosis through intrinsic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis by some unique bisindole alkaloids isolated from Catharanthus roseus was found to occur through a mitochondria-mediated intrinsic pathway, regulated by the Bcl-2 protein family. nih.gov While the specific apoptotic pathways triggered by 1H-Purine, 6-(hexyloxy)- have not been reported, it is plausible that it could act through similar mechanisms.

A primary mechanism by which purine analogs exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival. wikipedia.orglibretexts.orglecturio.comkhanacademy.org Kinases, in particular, are a major target for purine-based inhibitors due to the structural similarity of the purine scaffold to adenosine (B11128) triphosphate (ATP), the natural substrate for kinases.

While there is no specific report on 1H-Purine, 6-(hexyloxy)- as an enzyme inhibitor, the broader class of 6-alkoxypurines has been explored as kinase inhibitors. drugbank.com The development of libraries of 6-alkoxypurine derivatives has been guided by a phenotypic approach to identify compounds that can induce apoptosis or cause cell cycle arrest, activities often linked to kinase inhibition. nih.gov It is conceivable that 1H-Purine, 6-(hexyloxy)- could exhibit inhibitory activity against certain kinases, but this requires experimental validation.

Immunomodulatory Activities (in vitro and pre-clinical studies)

The immunomodulatory potential of purine derivatives is an area of growing interest. Some purine analogs have been shown to modulate immune responses, which can be beneficial in the context of cancer therapy and other diseases. For instance, certain cytokines like Interleukin-6 (IL-6) have shown pleiotropic biologic activities on various immune cells. nih.gov While direct evidence for the immunomodulatory effects of 1H-Purine, 6-(hexyloxy)- is lacking, the purine core is a component of molecules central to immune signaling. Further research is needed to determine if 1H-Purine, 6-(hexyloxy)- can modulate the function of immune cells such as T-cells, B-cells, or macrophages. nih.gov

Anticonvulsant Activity (pre-clinical animal models)

Derivatives of 6-alkoxypurines have shown notable potential as anticonvulsant agents in preclinical animal models. The maximal electroshock (MES) test, a common screening model to identify compounds that prevent seizure spread, has been used to evaluate these compounds. nih.gov For instance, a study on a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives found that one compound in particular, 4m, exhibited potent anticonvulsant activity with a high protective index compared to the reference drug carbamazepine. nih.gov Similarly, another study on 6-alkoxy- nih.govresearchgate.netwikipedia.orgtriazolo[3,4-a]phthalazines identified two compounds, including a 6-heptyloxy derivative, with significant anticonvulsant effects. nih.gov

Table 1: Anticonvulsant Activity of Related 6-Alkoxy Compounds in Preclinical Models

Compound ID Structure Class Test Model Median Effective Dose (ED₅₀) (mg/kg) Protective Index (PI) Source
4m 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine MES 6.8 67.1 nih.gov
3f 6-(4-chlorobenzyloxy)- nih.govresearchgate.netwikipedia.orgtriazolo[3,4-a]phthalazine MES 7.1 5.2 nih.gov

| 3s | 6-heptyloxy- nih.govresearchgate.netwikipedia.orgtriazolo[3,4-a]phthalazine | MES | 11.0 | 8.0 | nih.gov |

The anticonvulsant effects of 6-alkoxy derivatives appear to be mediated, at least in part, through the modulation of neurotransmitter systems, particularly the enhancement of gamma-aminobutyric acid (GABA) neurotransmission. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and many anticonvulsant drugs act by enhancing its function. wikipedia.orgnih.gov Research on potent 6-alkoxy- nih.govresearchgate.netwikipedia.orgtriazolo[3,4-a]phthalazines showed they were effective against seizures induced by agents that interfere with GABA synthesis but not against strychnine-induced seizures, strongly indicating a mechanism involving the GABAergic system. nih.gov

Anti-parasitic Activities (in vitro studies)

The purine scaffold is a key area of investigation for anti-parasitic drug development, as parasites often rely on salvaging purines from their hosts. An in vitro screening of a library of 81 purine and pyrimidine (B1678525) derivatives against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma cruzi (the parasite causing Chagas disease) identified several purine-based compounds with significant anti-parasitic activity. researchgate.net This study highlighted two purine derivatives as being the most potent against P. falciparum and two others as hits against T. cruzi amastigotes, suggesting that the 6-alkoxypurine class is a promising source for novel anti-parasitic agents. researchgate.net Other studies have also confirmed the anti-parasitic potential of various natural and synthetic compounds in in-vitro settings. nih.govresearchgate.netnih.gov

Other Reported Biological Modulations (e.g., anti-inflammatory, antioxidant, cardiovascular effects in research settings)

Anti-inflammatory Effects: Beyond the modulation of cytokines, 6-substituted purines have been incorporated into metal-based complexes to enhance anti-inflammatory activity. Gold(I) complexes containing 6-benzylaminopurine (B1666704) derivatives were found to be effective anti-inflammatory agents both in vitro and in vivo. nih.gov These complexes significantly reduced edema in a rat model and decreased the production of pro-inflammatory cytokines in macrophage cell lines, suggesting their potential for treating inflammatory diseases. nih.gov

Antioxidant Effects: Direct studies on the antioxidant properties of 1H-Purine, 6-(hexyloxy)- are limited. However, the purine metabolic pathway is closely linked to oxidative stress. Many natural compounds and alkaloids are evaluated for their antioxidant potential through various assays, such as DPPH free radical scavenging, and for their ability to protect cells from oxidative damage. mdpi.comnih.gov Research on other plant-derived compounds has demonstrated that antioxidant properties can mediate protective effects against cellular damage. nih.gov

Cardiovascular Effects: The role of purine metabolism in cardiovascular health is an area of active research, primarily focusing on the effects of uric acid, the final product of purine breakdown in humans. nih.gov Elevated uric acid is linked to an increased risk of cardiovascular disease. nih.gov Clinical trials have investigated whether allopurinol (B61711), a purine analog that inhibits uric acid production, can improve cardiovascular outcomes in patients with ischemic heart disease, although a major recent trial found it did not provide a benefit in this population. nih.gov Other studies have compared the cardiovascular safety profiles of different uric acid-lowering drugs like allopurinol and febuxostat, noting associations with various cardiovascular adverse events. mdpi.com These findings underscore the complex relationship between purine metabolism and cardiovascular health, though direct effects of 1H-Purine, 6-(hexyloxy)- have not been specifically studied.

Table of Mentioned Compounds

Compound Name
1H-Purine, 6-(hexyloxy)-
Allopurinol
Benzbromarone
Carbamazepine
Febuxostat
IL-1β (Interleukin-1 beta)
IL-2 (Interleukin-2)
IL-6 (Interleukin-6)
Strychnine
TNF-α (Tumor Necrosis Factor-alpha)

Structure Activity Relationship Sar Studies of 1h Purine, 6 Hexyloxy Analogs

Impact of Alkyl Chain Length and Branching at C6 on Biological Potency and Selectivity

The nature of the substituent at the C6 position of the purine (B94841) ring is a primary determinant of the biological activity of 6-alkoxypurine derivatives. The length and branching of the alkyl chain of the alkoxy group can significantly influence the compound's potency and its selectivity for specific biological targets.

For example, studies on other classes of compounds have demonstrated clear SAR for alkyl chain length. In a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons exhibited the highest bactericidal effects, while those with shorter chains (less than 5 carbons) were inactive. hufocw.org Similarly, for certain antiviral cidofovir (B1669016) (CDV) prodrugs, an optimal chain length of 20 atoms in the alkoxyalkyl moiety was found to be most effective, with shorter or longer chains resulting in markedly reduced antiviral activity. nih.gov These principles suggest that for 1H-Purine, 6-(hexyloxy)-, the six-carbon chain may be at or near an optimal length for a particular biological target, and that synthesizing analogs with shorter (e.g., butoxy, pentyloxy) and longer (e.g., heptyloxy, octyloxy) chains would be a key step in elucidating the SAR.

Branching of the alkyl chain is another critical factor influencing potency and selectivity. The introduction of branches, such as isopropyl or tert-butyl groups, can have profound effects by altering the steric profile of the molecule and its ability to fit into a binding site. Branching can also impact the metabolic stability of the compound. While specific data on branched 6-alkoxypurines is limited in the provided context, the general principles of SAR suggest that such modifications would likely lead to significant changes in biological activity.

Table 1: Illustrative Impact of C6-Alkyl Chain Length on Biological Activity of Purine Analogs (Hypothetical Data Based on General SAR Principles)
CompoundC6-Alkoxy ChainRelative Potency (IC50)Selectivity Index
Analog 1-O(CH2)3CH3 (Butoxy)+++
1H-Purine, 6-(hexyloxy)--O(CH2)5CH3 (Hexyloxy)+++++++
Analog 2-O(CH2)7CH3 (Octyloxy)+++++
Analog 3-O(CH2)11CH3 (Dodecyloxy)++

Influence of Substitutions on the Purine Ring System (e.g., N9, C2)

Substitutions at the N9 position are common in purine chemistry and can significantly impact activity. For example, in a series of N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, specific substitutions at the N9 position with various alkyl and functionalized alkyl chains led to a range of cytokinin activities. researchgate.net This highlights that the N9 position is tolerant to substitution and that the nature of the substituent can fine-tune the biological response. For 6-(hexyloxy)purine analogs, introducing small alkyl groups, aryl groups, or groups capable of forming hydrogen bonds at the N9 position could lead to derivatives with altered potency and selectivity.

The C2 position of the purine ring is another key site for modification. Studies on adenosine (B11128) derivatives have shown that substitutions at C2 can have a dramatic effect on receptor binding affinity and selectivity. For instance, in a series of truncated adenosine derivatives, an unsubstituted 6-amino group and a hydrophobic C2 substituent were found to be important for high affinity at the hA2A adenosine receptor. nih.gov The geometry of the C2-substituent was also shown to be crucial, with a linear hexynyl group being preferred over a more flexible hexanyl group. nih.gov This suggests that for 6-(hexyloxy)purine, the introduction of small, sterically defined substituents at the C2 position could be a promising strategy for enhancing potency and achieving selectivity for a particular target.

Table 2: Potential Impact of Purine Ring Substitutions on the Biological Activity of 6-(hexyloxy)purine Analogs (Hypothetical Data)
AnalogN9-SubstituentC2-SubstituentPredicted Biological Effect
Analog 4-CH3-HAltered potency/selectivity
Analog 5-H-ClPotential for enhanced potency
Analog 6-CH2Ph-NH2Modified receptor interaction profile

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific "bioactive conformation" to effectively bind to its biological target. Conformational analysis of 1H-Purine, 6-(hexyloxy)- and its analogs is therefore essential for understanding their mechanism of action and for designing more potent derivatives.

Computational modeling techniques are powerful tools for exploring the conformational landscape of flexible molecules like 6-(hexyloxy)purine. These methods can predict the relative energies of different conformations and identify low-energy, stable structures that are likely to be populated in a biological environment. For purine derivatives, a key conformational feature is the orientation of the C6-alkoxy group relative to the purine ring. The flexibility of the hexyloxy chain allows for a multitude of possible conformations, and identifying the one that is recognized by the target protein is a key challenge.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solid-state and solution-phase conformations of these molecules, respectively. While obtaining a crystal structure of a drug bound to its target is the gold standard for identifying the bioactive conformation, this is not always feasible. In such cases, a combination of computational and experimental approaches can be used to build a model of the bioactive conformation. For instance, a study on 6-oxy purine derivatives used first-principles electronic structure calculations to determine the most favorable tautomeric form, which is a fundamental aspect of the molecule's structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org By developing a predictive QSAR model, it is possible to estimate the efficacy of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

The development of a QSAR model for 6-(hexyloxy)purine analogs would involve several key steps. First, a dataset of compounds with experimentally determined biological activities would be required. For each compound in this dataset, a set of numerical descriptors would be calculated. These descriptors can be categorized into different types, including:

1D descriptors: Molecular weight, atom counts, etc. hufocw.org

2D descriptors: Topological indices that describe the connectivity of atoms. hufocw.org

3D descriptors: Steric and electronic fields (e.g., from CoMFA and CoMSIA). nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model must then be rigorously validated using both internal and external validation techniques. researchgate.net

A successful QSAR model can provide valuable insights into the SAR of 6-(hexyloxy)purine analogs. The descriptors that are found to be most important in the QSAR equation can highlight the key molecular properties that are driving the biological activity. This information can then be used to design new analogs with improved efficacy.

Table 3: Common Molecular Descriptors Used in QSAR Studies
Descriptor TypeExamplesInformation Encoded
Constitutional (0D/1D)Molecular Weight, Number of H-bond donors/acceptorsOverall size and hydrogen bonding capacity
Topological (2D)Connectivity indices (e.g., Chi indices), Kappa shape indicesMolecular branching and shape
Geometrical (3D)Molecular surface area, Molecular volumeThree-dimensional size and shape
Electronic (3D)Partial atomic charges, Dipole moment, HOMO/LUMO energiesDistribution of electrons and reactivity
Hydrophobic (3D)LogP, Hydrophobic fieldsLipophilicity and water solubility

Pre Clinical Pharmacological Evaluation of 1h Purine, 6 Hexyloxy

Pharmacokinetic (PK) Profiles in Animal Models (e.g., rodents)

The pharmacokinetic profile of a drug candidate is crucial for understanding its journey through the body, informing dosing regimens and predicting its potential for efficacy and toxicity. For a compound like 1H-Purine, 6-(hexyloxy)-, a typical investigation in rodent models would involve the following.

In Vitro and In Vivo Absorption Characteristics

Understanding how a compound is absorbed is the first step in its pharmacokinetic evaluation. In vitro models, such as Caco-2 cell monolayers, would be employed to predict intestinal permeability and potential for oral absorption. These studies would determine the compound's permeability classification (e.g., high or low).

In vivo studies in rodents, typically rats or mice, would follow. After oral or intravenous administration, blood samples would be collected at various time points to determine key absorption parameters.

ParameterDescription
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Cmax (ng/mL) The maximum (or peak) serum concentration that a drug achieves.
Tmax (h) The time at which the Cmax is observed.
AUC (ng·h/mL) The area under the curve in a plot of drug concentration in blood plasma vs. time.

Tissue Distribution Patterns in Animal Subjects

To understand where the compound travels in the body and to identify potential target tissues and sites of accumulation, tissue distribution studies are performed. Following administration of 1H-Purine, 6-(hexyloxy)- to rodents, various organs and tissues (e.g., brain, liver, kidney, spleen, and joints) would be collected at different times. The concentration of the compound in these tissues would be measured to determine its volume of distribution (Vd) and tissue-to-plasma concentration ratios. This information is vital for assessing target engagement and potential off-target effects.

Metabolic Stability and Identification of Metabolites (in vitro, animal liver microsomes/hepatocytes)

The metabolic fate of a new chemical entity is a critical determinant of its efficacy and safety. In vitro studies using liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat) and humans are essential for predicting in vivo metabolism. nih.gov These assays assess the compound's metabolic stability (half-life) and identify the major metabolic pathways and the resulting metabolites. nih.gov For instance, studies on related purine (B94841) compounds like 6-thiopurine have identified metabolites such as purine-6-sulfenic acid. nih.gov Glucuronidation is another common metabolic pathway for compounds with hydroxyl groups, as studied using human liver microsomes. nih.gov

AssayPurposeKey Parameters
Liver Microsomal Stability Assay To determine the rate of metabolism by cytochrome P450 enzymes.Intrinsic clearance (CLint), Half-life (t1/2)
Hepatocyte Stability Assay To assess metabolism in intact liver cells, including both Phase I and Phase II reactions.Intrinsic clearance (CLint), Half-life (t1/2)
Metabolite Identification To characterize the chemical structures of metabolites formed.Identification of major and minor metabolites

Routes of Excretion in Animal Models

To complete the pharmacokinetic picture, studies are conducted to determine how the compound and its metabolites are eliminated from the body. In rodent models, this involves collecting urine and feces over a period of time after drug administration and analyzing the samples for the parent compound and its metabolites. This helps to quantify the proportion of the dose excreted through renal and fecal routes.

Pharmacodynamic (PD) Mechanisms in Disease Models (animal models)

Pharmacodynamic studies aim to understand the effects of the compound on the body and its mechanism of action in the context of a specific disease. Given the known immunomodulatory roles of purinergic signaling, 1H-Purine, 6-(hexyloxy)- would likely be evaluated in animal models of autoimmune diseases. nih.gov

Efficacy Assessment in Experimental Autoimmune Disease Models (e.g., MS, RA)

The therapeutic potential of targeting the purinergic system has been explored in various autoimmune disease models. nih.gov For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis (MS), alterations in purine metabolism have been observed, suggesting that modulating this pathway could be beneficial. nih.govnih.gov Similarly, in animal models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA), the role of purine metabolites has been investigated. nih.govplos.org

To assess the efficacy of 1H-Purine, 6-(hexyloxy)-, it would be administered to animals with induced EAE or CIA. The following parameters would typically be evaluated:

Disease ModelEfficacy Parameters
Experimental Autoimmune Encephalomyelitis (EAE) Clinical score (assessment of disease severity), body weight changes, histopathological analysis of the central nervous system (inflammation and demyelination).
Collagen-Induced Arthritis (CIA) Arthritis score (assessment of joint inflammation), paw swelling, histopathological analysis of joints (synovial inflammation, cartilage and bone erosion).

Cytokine levels (e.g., TNF-α, IL-6, IL-17) in the blood and affected tissues would also be measured to elucidate the compound's effect on the inflammatory response. nih.gov

Disease Progression Modeling in Pre-clinical Animal Systems

Following a comprehensive search of publicly available scientific literature, no specific research findings or data were identified for the chemical compound 1H-Purine, 6-(hexyloxy)- in the context of disease progression modeling in pre-clinical animal systems. The current body of scientific publications does not appear to contain studies detailing the use of this specific purine derivative in animal models to evaluate its effects on the progression of any disease.

Consequently, the generation of detailed research findings and data tables as requested for this specific topic is not possible based on the available information.

Future Directions and Research Perspectives

Design and Synthesis of Advanced 1H-Purine, 6-(hexyloxy)- Derivatives with Enhanced Research Utility

The development of advanced derivatives of 1H-Purine, 6-(hexyloxy)- is a critical step towards unlocking its full therapeutic potential. Synthetic strategies will focus on modifications at several key positions of the purine (B94841) ring to improve its utility as a research tool and potential therapeutic agent. nih.gov

One primary area of focus is the substitution at the N9 position of the purine ring. nih.gov The introduction of various alkyl or aryl groups can significantly influence the compound's solubility, metabolic stability, and interaction with target proteins. For instance, incorporating a 2-hydroxyethoxymethyl fragment at the N(9) position has been explored to increase aqueous solubility. nih.gov Another approach involves the synthesis of N-9 substituted-6-chloropurine derivatives, which can then be further modified. researchgate.net

Further modifications can be made at the C2 and C8 positions of the purine core. The introduction of small, electron-withdrawing or donating groups can modulate the electronic properties of the purine ring system, potentially enhancing binding affinity and selectivity for specific biological targets. For example, the synthesis of 2-amino and 2-chloro purine analogs has been shown to yield compounds with moderate inhibitory activity against Mycobacterium tuberculosis. nih.gov

The hexyloxy side chain at the C6 position also presents opportunities for optimization. Varying the length and branching of the alkyl chain, or introducing cyclic moieties, could fine-tune the lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability. nih.gov The synthesis of a range of 6-alkoxypurine derivatives has been a strategy to develop kinase inhibitors. researchgate.net

Table 1: Potential Modifications of 1H-Purine, 6-(hexyloxy)- and their Rationale

Modification Site Example Modification Rationale for Research Utility
N9 Position Introduction of a 2-hydroxyethoxymethyl group. nih.gov To enhance aqueous solubility and improve pharmacokinetic properties.
C2 Position Substitution with an amino or chloro group. nih.gov To modulate electronic properties and potentially increase biological activity.
C8 Position Addition of a phenyl group. tubitak.gov.tr To explore new interactions with target proteins and potentially improve anticancer properties.
C6-hexyloxy chain Varying alkyl chain length or introducing branching. nih.gov To optimize lipophilicity, cell permeability, and oral bioavailability.

Exploration of Novel Biological Targets and Therapeutic Applications in Pre-clinical Research

The purine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. nih.gov While the specific biological targets of 1H-Purine, 6-(hexyloxy)- are not extensively characterized, related 6-alkoxypurines have shown promise in several therapeutic areas, suggesting avenues for future pre-clinical investigation. researchgate.net

A significant area of interest is in the development of kinase inhibitors. researchgate.net Protein kinases are crucial regulators of cellular processes, and their deregulation is implicated in numerous diseases, particularly cancer. researchgate.netnih.gov The development of purine-based compounds as selective kinase inhibitors is an active area of research. nih.gov For instance, certain 6-alkoxypurine derivatives have been evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

Another potential application is in the field of infectious diseases. Purine analogs have been investigated for their activity against various pathogens. Some 6-oxo and 6-thio purine analogs have demonstrated inhibitory activity against Mycobacterium tuberculosis. nih.gov Furthermore, certain purine derivatives have been identified as potential anti-parasitic agents, showing activity against Plasmodium falciparum and Trypanosoma cruzi. researchgate.net

The immunomodulatory potential of purine derivatives also warrants exploration. nih.gov Given the central role of purinergic signaling in the immune system, derivatives of 1H-Purine, 6-(hexyloxy)- could be investigated for their ability to modulate immune responses in the context of autoimmune diseases or inflammation.

Table 2: Potential Pre-clinical Research Applications for 1H-Purine, 6-(hexyloxy)- Derivatives

Therapeutic Area Potential Biological Target Rationale
Oncology Cyclin-Dependent Kinases (CDKs). nih.gov The purine scaffold is a known framework for potent CDK inhibitors.
Infectious Diseases Mycobacterium tuberculosis. nih.gov Related 6-substituted purines have shown antimycobacterial activity.
Parasitic Diseases Plasmodium falciparum, Trypanosoma cruzi. researchgate.net Some purine derivatives have shown activity against these parasites.
Immunology Purinergic receptors. nih.gov Purinergic signaling plays a key role in modulating immune responses.

Integration of Multi-Omics and High-Throughput Screening Approaches in Purine Research

To accelerate the discovery and development of novel therapeutics based on the 1H-Purine, 6-(hexyloxy)- scaffold, the integration of modern drug discovery platforms is essential. High-throughput screening (HTS) and multi-omics approaches can provide a comprehensive understanding of the biological activities and mechanisms of action of these compounds. nih.govnih.gov

HTS allows for the rapid screening of large libraries of purine derivatives against a panel of biological targets or cell-based assays. nih.gov This can quickly identify "hit" compounds with desired activities and provide initial structure-activity relationship (SAR) data to guide further optimization. researchgate.netnih.gov For example, HTS can be used to screen for compounds that inhibit specific kinases or that show selective cytotoxicity against cancer cell lines. researchgate.netnih.gov

Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can offer deep insights into the cellular response to treatment with 1H-Purine, 6-(hexyloxy)- derivatives. nih.govbiorxiv.org By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the specific pathways and networks that are modulated by the compound. biorxiv.org This information is invaluable for understanding the mechanism of action, identifying potential biomarkers of response, and uncovering novel therapeutic applications. nih.govbiorxiv.org For instance, integrating HTS with multi-omic analysis can uncover novel associations between drug sensitivity and the genetic or expression profiles of cancer cells. nih.gov

The data generated from these approaches can be used to build predictive models that can guide the design of next-generation compounds with improved efficacy and reduced off-target effects. nih.gov This iterative cycle of design, synthesis, screening, and multi-omics analysis is a powerful paradigm for modern drug discovery.

Strategic Lead Optimization and Translational Research Considerations in Academic Settings

The transition of a promising "hit" compound from early-stage academic research to a viable "lead" candidate for clinical development requires a strategic and multidisciplinary approach. nih.gov For derivatives of 1H-Purine, 6-(hexyloxy)-, lead optimization will focus on improving key drug-like properties. nih.govnih.gov

A primary goal of lead optimization is to enhance the potency and selectivity of the compound for its intended biological target. nih.govnih.gov This involves systematic modifications to the chemical structure and evaluation of the resulting changes in activity. nih.gov Concurrently, it is crucial to optimize the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Improving oral bioavailability and metabolic stability are often key objectives. nih.gov

In an academic setting, access to specialized resources and expertise is critical for successful translational research. This may include collaborations with medicinal chemists, pharmacologists, and experts in drug metabolism and pharmacokinetics. nih.gov Academic drug discovery consortia and core facilities can provide valuable support in this regard. nih.gov

Furthermore, early consideration of the intellectual property landscape is essential. Protecting novel chemical matter and its applications through patent filings is a crucial step in attracting potential partners for further development.

The ultimate aim of this translational research is to generate a pre-clinical candidate with a robust data package that demonstrates its potential for clinical development. This includes evidence of in vivo efficacy in relevant animal models of disease and a preliminary assessment of its safety profile. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.